[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine
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Overview
Description
[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dimethylbenzenesulfonyl chloride+N-cyclohexyl-N-ethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a strong acid or base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide
- N-ethynyl-N,4-dimethylbenzenesulfonamide
Uniqueness
[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine is unique due to its specific structural features, such as the presence of both cyclohexyl and ethyl groups attached to the sulfonamide moiety
Properties
Molecular Formula |
C16H25NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h10-12,15H,4-9H2,1-3H3 |
InChI Key |
NTPHGOYRQVWJPU-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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